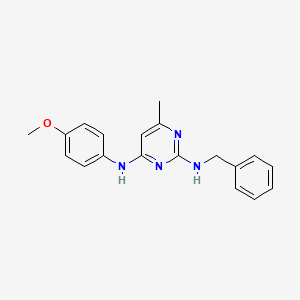
N~2~-benzyl-N~4~-(4-methoxyphenyl)-6-methylpyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is part of the Malaria Box collection, which consists of over 400 compounds identified for their activity against the malaria parasite, Plasmodium falciparum . The unique properties of MMV006825 make it a valuable subject of study for researchers aiming to develop new therapeutic agents and understand its underlying mechanisms of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MMV006825 involves a series of chemical reactions that require precise control of reaction conditions. The synthetic route typically includes steps such as condensation, cyclization, and functional group modifications. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product. Detailed protocols for the synthesis of MMV006825 can be found in specialized chemical literature and patents.
Industrial Production Methods: Industrial production of MMV006825 involves scaling up the laboratory synthesis procedures to a larger scale. This requires optimization of reaction conditions, selection of appropriate solvents, and implementation of efficient purification techniques. The goal is to produce MMV006825 in large quantities while maintaining its chemical integrity and minimizing production costs. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these objectives.
Chemical Reactions Analysis
Types of Reactions: MMV006825 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving MMV006825 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products: The major products formed from the reactions of MMV006825 depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potential biological activities.
Scientific Research Applications
MMV006825 has a wide range of scientific research applications, making it a valuable tool for researchers in various fields.
Chemistry: In chemistry, MMV006825 is used as a starting material for the synthesis of novel compounds. Its unique structure allows for the exploration of new chemical reactions and the development of innovative synthetic methodologies.
Biology: In biology, MMV006825 is studied for its potential as an antiparasitic agent. Researchers investigate its effects on the malaria parasite, Plasmodium falciparum, and explore its mechanism of action to develop new treatments for malaria .
Medicine: In medicine, MMV006825 is evaluated for its therapeutic potential against various diseases. Its ability to inhibit specific biological pathways makes it a promising candidate for drug development. Studies focus on its efficacy, safety, and pharmacokinetics to determine its suitability for clinical use.
Industry: In industry, MMV006825 is utilized in the development of new materials and products. Its chemical properties make it suitable for applications in fields such as pharmaceuticals, agrochemicals, and biotechnology.
Mechanism of Action
The mechanism of action of MMV006825 involves its interaction with specific molecular targets and pathways. Research has shown that MMV006825 can inhibit key enzymes and disrupt essential biological processes in the malaria parasite . This inhibition leads to the parasite’s death and prevents the progression of the disease. Detailed studies on the molecular targets and pathways involved provide insights into the compound’s mode of action and help identify potential resistance mechanisms.
Conclusion
Properties
Molecular Formula |
C19H20N4O |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-N-benzyl-4-N-(4-methoxyphenyl)-6-methylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C19H20N4O/c1-14-12-18(22-16-8-10-17(24-2)11-9-16)23-19(21-14)20-13-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H2,20,21,22,23) |
InChI Key |
SSTCHTLFFVJUGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NCC2=CC=CC=C2)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)-3,3,5,5-tetradeuteriopiperidine-1-carboxylate](/img/structure/B10795763.png)

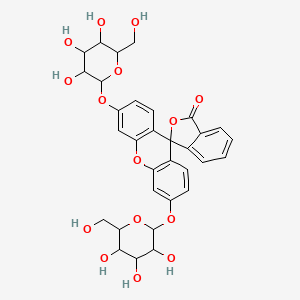
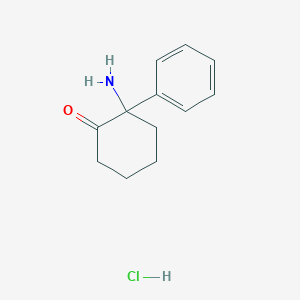

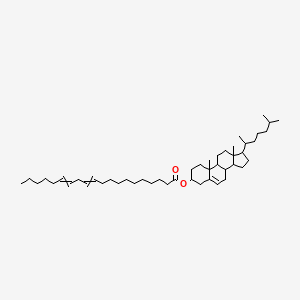
![(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B10795801.png)
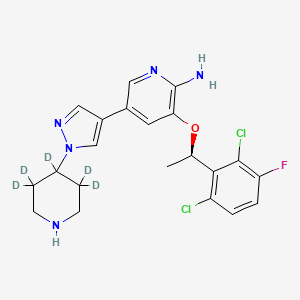
![2-amino-7-(dimethylamino)-4-[4-(dimethylamino)naphthalen-1-yl]-4H-chromene-3-carbonitrile](/img/structure/B10795812.png)
![(9bS)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B10795823.png)

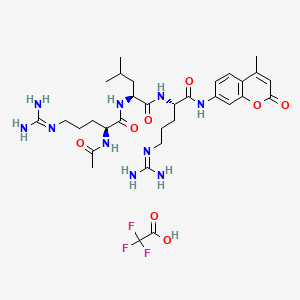
![2-[[N-[2-[3-ethylsulfonyl-4-(4-methylpiperazin-1-yl)anilino]-5-fluoropyrimidin-4-yl]-5-(hydroxymethyl)-2-methylanilino]methyl]benzonitrile](/img/structure/B10795839.png)
![4-chloro-3-(1-methylpiperidin-4-yl)oxy-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]benzamide](/img/structure/B10795843.png)
